[3,4-Bis(acetyloxy)-5-acetamido-6-[2-(prop-2-en-1-yl)phenoxy]oxan-2-yl]methyl acetate
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Overview
Description
[3,4-Bis(acetyloxy)-5-acetamido-6-[2-(prop-2-en-1-yl)phenoxy]oxan-2-yl]methyl acetate is a complex organic compound with a unique structure that includes multiple functional groups such as acetyloxy, acetamido, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4-Bis(acetyloxy)-5-acetamido-6-[2-(prop-2-en-1-yl)phenoxy]oxan-2-yl]methyl acetate typically involves multiple steps, including the protection of hydroxyl groups, acylation, and amination reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of acetyloxy groups makes it susceptible to oxidation reactions.
Reduction: The acetamido group can be reduced under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its functional groups make it a valuable tool for probing biochemical processes.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with various biological targets makes it a candidate for therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [3,4-Bis(acetyloxy)-5-acetamido-6-[2-(prop-2-en-1-yl)phenoxy]oxan-2-yl]methyl acetate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [3,4-Bis(acetyloxy)-5-acetamido-6-phenoxyoxan-2-yl]methyl acetate
- [3,4-Bis(acetyloxy)-5-amino-6-[2-(prop-2-en-1-yl)phenoxy]oxan-2-yl]methyl acetate
Uniqueness
The presence of the prop-2-en-1-yl group in [3,4-Bis(acetyloxy)-5-acetamido-6-[2-(prop-2-en-1-yl)phenoxy]oxan-2-yl]methyl acetate distinguishes it from similar compounds. This group can participate in additional chemical reactions, providing unique opportunities for functionalization and derivatization.
Properties
Molecular Formula |
C23H29NO9 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
[5-acetamido-3,4-diacetyloxy-6-(2-prop-2-enylphenoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C23H29NO9/c1-6-9-17-10-7-8-11-18(17)32-23-20(24-13(2)25)22(31-16(5)28)21(30-15(4)27)19(33-23)12-29-14(3)26/h6-8,10-11,19-23H,1,9,12H2,2-5H3,(H,24,25) |
InChI Key |
ZSFOYFIEAUHINE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2CC=C)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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